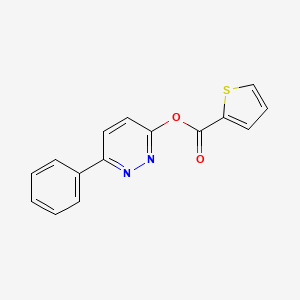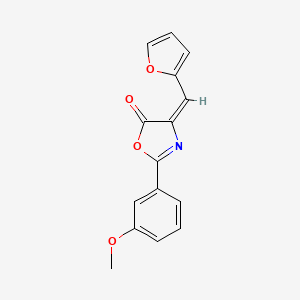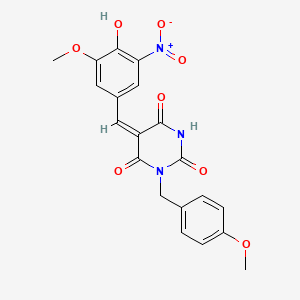![molecular formula C17H24N2O4S B5324749 N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324749.png)
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide, also known as ODQ, is a chemical compound used in scientific research to inhibit the activity of nitric oxide synthase (NOS). Nitric oxide (NO) is a signaling molecule that plays a crucial role in various physiological and pathological processes. ODQ has been widely used to study the function and regulation of NO in different biological systems.
Mechanism of Action
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide inhibits the activity of NOS, the enzyme responsible for producing NO from L-arginine. This compound binds to the heme group of NOS and prevents the binding of L-arginine, thereby blocking the production of NO. This compound is a selective inhibitor of soluble guanylyl cyclase (sGC), the downstream target of NO. This compound prevents the activation of sGC by NO, leading to a decrease in cGMP levels and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the biological system and experimental conditions. In cardiovascular research, this compound has been shown to decrease vasodilation and increase vascular resistance, leading to an increase in blood pressure. In neurobiology, this compound has been shown to impair synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate cytokine production and immune cell function. In cancer biology, this compound has been shown to induce apoptosis and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide is a useful tool for studying the function and regulation of NO in different biological systems. Its selective inhibition of sGC allows for the specific investigation of NO-mediated signaling pathways. However, this compound has some limitations in lab experiments. It is a relatively non-specific inhibitor of NOS, and its effects on other heme-containing proteins may lead to off-target effects. This compound is also unstable in aqueous solutions and requires careful handling and storage.
Future Directions
There are several future directions for research on N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide and NO signaling. One area of interest is the development of more selective and potent inhibitors of NOS and sGC. Another area of interest is the investigation of the role of NO in different biological systems, including the immune system, the nervous system, and cancer cells. Additionally, the therapeutic potential of NO and its derivatives in various diseases and disorders remains an active area of research.
Synthesis Methods
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide can be synthesized by reacting 4-nitrophenyl ethyl sulfone with N-(8-azaspiro[4.5]dec-8-yl)chloroacetamide in the presence of triethylamine. The resulting compound is then treated with sodium borohydride to reduce the nitro group to an amino group, followed by reaction with 4-(carboxymethyl)phenyl isocyanate to form the final product.
Scientific Research Applications
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide has been used in a wide range of scientific research, including cardiovascular physiology, neurobiology, immunology, and cancer biology. In cardiovascular research, this compound has been used to investigate the role of NO in regulating vascular tone and blood pressure. In neurobiology, this compound has been used to study the function of NO in synaptic transmission and plasticity. In immunology, this compound has been used to explore the role of NO in modulating immune responses. In cancer biology, this compound has been used to investigate the potential of NO as an anti-cancer agent.
properties
IUPAC Name |
N-[4-(1-oxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-2-24(21,22)18-15-6-4-14(5-7-15)16(20)19-11-9-17(10-12-19)8-3-13-23-17/h4-7,18H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPREEVANDNVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(CCCO3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxypropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5324670.png)
![N-(4-ethylbenzyl)-5-(methoxymethyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5324673.png)
![3-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5324677.png)
![5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)
![2-methyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5324688.png)


![N-(4-chlorobenzyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5324711.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5324718.png)

![methyl 2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinate](/img/structure/B5324731.png)
![3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5324745.png)
![1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5324764.png)
amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5324784.png)